3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a fluorobenzyl group, and an oxadiazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-yl)-3-(4-fluorobenzyl)imidazolidin-2-one
- 3-(4-fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a benzodioxole moiety, a fluorobenzyl group, and an oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C17H12FN3O4 |
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Molecular Weight |
341.29 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-1-10(2-5-12)8-19-16(22)17-20-15(21-25-17)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,22) |
InChI Key |
OHEVVNJRSSACHE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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